Perfluorodecane sulfonic acid

Description

Structure

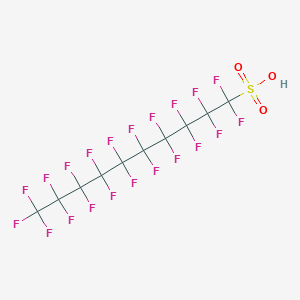

2D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF21O3S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34/h(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWZIAVPBSTISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21SO3H, C10HF21O3S | |

| Record name | perfluorodecane sulfonic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040148 | |

| Record name | Perfluorodecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-77-3 | |

| Record name | Perfluorodecanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorodecanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorodecanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosafluorodecanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORODECANE SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAI638LYMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluorodecanesulfonic Acid (PFDS): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorodecanesulfonic acid (PFDS) is a fully fluorinated organic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). Due to the exceptional strength of the carbon-fluorine bond, PFDS is highly persistent in the environment and has been detected in various environmental matrices and biological systems. Its unique properties as a surfactant have led to its use in various industrial applications. However, its persistence and potential for bioaccumulation have raised significant toxicological concerns, making it a subject of intensive research. This guide provides a detailed overview of the chemical structure, physicochemical properties, analytical methodologies for its detection, and its known effects on biological signaling pathways.

Chemical Structure and Identification

Perfluorodecanesulfonic acid is characterized by a ten-carbon perfluorinated chain attached to a sulfonic acid head group. This structure imparts both hydrophobic (perfluorinated tail) and hydrophilic (sulfonic acid head) properties to the molecule.

Chemical Formula: C₁₀HF₂₁O₃S

IUPAC Name: 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heneicosafluorodecane-1-sulfonic acid

CAS Number: 335-77-3

Synonyms: PFDS, Henicosafluorodecanesulfonic acid

Physicochemical Properties

The physicochemical properties of PFDS are crucial for understanding its environmental fate, transport, and biological interactions. The following table summarizes key quantitative data for PFDS.

| Property | Value | Reference |

| Molecular Weight | 600.14 g/mol | [1] |

| Appearance | Dark brown to black solid | [1] |

| Density | 1.8 g/cm³ | [1] |

| Boiling Point | 224–255 °C (435–491 °F; 497–528 K) | [1] |

| Vapor Pressure | 3.31 × 10⁻⁶ Pa at 20°C (experimental) | [2] |

| Water Solubility | 570 mg/L (experimental) | [2] |

| pKa | < 0 (Perfluoroalkane sulfonic acids are very strong acids) | [3][4] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Methanol (B129727) | [5] |

Toxicological Effects and Signaling Pathways

Research has indicated that perfluorodecanesulfonic acid can induce immunotoxicity. A key molecular mechanism implicated in PFDS-induced toxicity is the activation of the nuclear factor kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway Activation by PFDS

The NF-κB signaling pathway is a central regulator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including PFDS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation and immune responses.

Caption: Canonical NF-κB signaling pathway activated by PFDS.

Experimental Protocols

Accurate and sensitive analytical methods are essential for the detection and quantification of PFDS in various matrices. The most common and robust method for PFAS analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analysis of PFDS in Water by LC-MS/MS

This protocol provides a general framework for the analysis of PFDS in water samples.

1. Sample Collection and Preservation:

-

Collect water samples in polypropylene (B1209903) bottles.

-

To minimize background contamination, ensure all sampling equipment is free of PFAS.

-

Preserve samples by adding a suitable agent (e.g., Trizma®) and store at 4°C.

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water.

-

Sample Loading: Load a known volume of the water sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a mild buffer to remove interfering substances.

-

Elution: Elute the retained PFDS from the cartridge using an appropriate solvent, typically methanol with a small percentage of ammonium (B1175870) hydroxide.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Aqueous solution with a buffer (e.g., ammonium acetate).

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient: A gradient elution program is used to separate PFDS from other compounds.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of PFDS. Specific precursor-to-product ion transitions for PFDS are monitored.

-

4. Quality Control:

-

Analyze method blanks, laboratory control samples, and matrix spikes to ensure the accuracy and precision of the results.

-

Use isotopically labeled internal standards to correct for matrix effects and variations in instrument response.

Caption: General workflow for PFDS analysis in water samples.

Conclusion

Perfluorodecanesulfonic acid is a persistent environmental contaminant with the potential to induce immunotoxicity through the activation of the NF-κB signaling pathway. Understanding its chemical properties and employing sensitive analytical methods are critical for assessing its environmental impact and human exposure risks. The information and protocols provided in this guide are intended to support researchers and scientists in their efforts to further investigate the behavior and effects of this important compound.

References

Perfluorodecanesulfonic Acid (PFDA): An In-depth Technical Guide to its Environmental Persistence and Degradation

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Executive Summary

Perfluorodecanesulfonic acid (PFDA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic chemical characterized by its exceptional environmental persistence. This technical guide provides a comprehensive overview of the current scientific understanding of PFDA's environmental fate, with a focus on its remarkable resistance to degradation. This document summarizes key quantitative data on its degradation under various experimental conditions, details the methodologies employed in these studies, and visualizes the toxicological impact of PFDA on cellular signaling pathways. The extreme stability of the carbon-fluorine bond in PFDA's structure is the primary reason for its resistance to natural degradation processes, leading to its accumulation in various environmental compartments, including water, soil, and living organisms[1]. This persistence, coupled with evidence of bioaccumulation and potential adverse health effects, underscores the importance of understanding its environmental behavior and developing effective remediation strategies.

Environmental Persistence and Distribution

PFDA's chemical structure, featuring a fully fluorinated ten-carbon chain, imparts high thermal and chemical stability. This inherent stability is the cornerstone of its environmental persistence. Unlike many organic pollutants, PFDA does not readily undergo biodegradation, hydrolysis, or photolysis under typical environmental conditions. As a result, it has become a ubiquitous environmental contaminant, detected in diverse matrices across the globe.

Occurrence in Environmental Media

PFDA has been identified in various environmental compartments, often in conjunction with other PFAS compounds. Its presence in drinking water, surface water, groundwater, soil, sediment, and biota highlights its widespread distribution.

Table 1: Environmental Concentrations of PFDA

| Environmental Matrix | Concentration Range | Location/Context |

| Water | ||

| River Water | 0.12 µg/L | Near a fire-fighting training site in Australia |

| Wastewater Effluent | Declining trend observed | A study in a Nevadan wastewater treatment plant |

| Soil & Sediment | ||

| Soil | 0.4 µg/kg (dry weight) | Near a fire-fighting training site in Australia |

| Biota | ||

| Human Serum | 0.4 µg/L | Near a fire-fighting training site in Australia |

| Cow, Sheep, Horse Serum | 0.21–9.7 µg/L | Near a fire-fighting training site in Australia |

| Egg Yolk | 0.24 µg/g | Near a fire-fighting training site in Australia |

Note: Concentrations can vary significantly based on proximity to industrial sources and contaminated sites.

Degradation of Perfluorodecanesulfonic Acid

Despite its recalcitrance, several advanced technologies have been investigated for the degradation of PFDA. These methods typically involve high-energy processes to break the strong carbon-fluorine bonds.

Thermal Degradation

Thermal treatment has shown promise for the decomposition of PFDA. High temperatures can induce the breakdown of the perfluoroalkyl chain.

Table 2: Thermal Degradation of PFDA

| Temperature (°C) | Treatment Time | Degradation Efficiency (%) | System/Conditions |

| >450 | Not specified | Required for decomposition of perfluoroalkyl sulfonic acids (PFSAs) | Conventional heating |

| 700 | Not specified | >90% mineralization (for PFOA and PFOS, indicative for long-chain PFAS) | Conventional heating |

A typical laboratory-scale thermal degradation experiment involves the following steps:

-

Sample Preparation: A known quantity of PFDA, either in a pure form or adsorbed onto a matrix like granular activated carbon (GAC), is placed in a reactor.

-

Reactor Setup: The reactor, often a sealed metallic vessel, is placed within a furnace or an induction heating system.

-

Heating: The sample is heated to a target temperature for a specified duration.

-

Analysis: After cooling, the remaining PFDA and any degradation byproducts are extracted and quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sonochemical Degradation

Sonolysis, the application of high-frequency ultrasound, can create localized high-temperature and high-pressure zones within a solution, leading to the degradation of dissolved substances like PFDA.

Table 3: Sonochemical Degradation of PFDA

| Frequency (kHz) | Power Density (W/L) | pH | Degradation Efficiency (%) | Treatment Time (min) |

| Not specified | 252 | 10.01 | >85% | 120 |

A representative sonochemical degradation experiment includes:

-

Solution Preparation: An aqueous solution of PFDA of a known concentration is prepared.

-

Sonication: The solution is placed in a reactor equipped with an ultrasonic transducer. The solution is then subjected to ultrasound at a specific frequency and power.

-

Sampling: Aliquots of the solution are withdrawn at different time intervals.

-

Quantification: The concentration of PFDA in the samples is measured using LC-MS/MS to determine the degradation rate.

Photocatalytic Degradation

Photocatalysis involves the use of a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (typically UV) to generate highly reactive radicals that can break down organic compounds. While specific quantitative data for PFDA is limited, studies on other long-chain PFAS suggest its potential for degradation through this method.

A general procedure for a photocatalytic degradation study is as follows:

-

Catalyst Suspension: A specific amount of the photocatalyst is suspended in an aqueous solution of PFDA.

-

Irradiation: The suspension is irradiated with a light source of a particular wavelength while being continuously stirred.

-

Monitoring: Samples are taken periodically to monitor the decrease in PFDA concentration.

-

Analysis: The samples are filtered to remove the catalyst and then analyzed by LC-MS/MS.

Microbial Degradation

The biodegradation of highly fluorinated compounds like PFDA is extremely limited in the natural environment. The carbon-fluorine bonds are not readily cleaved by microbial enzymes. While some studies have shown microbial transformation of other PFAS, conclusive evidence for significant microbial degradation of PFDA is currently lacking.

To assess the potential for microbial degradation of PFDA, the following experimental approach is typically used:

-

Microcosm Setup: Soil or sediment samples are incubated with a known concentration of PFDA. These microcosms can be amended with specific microbial cultures or nutrients to stimulate microbial activity.

-

Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, oxygen levels) for an extended period.

-

Extraction and Analysis: At various time points, subsamples are taken, and the concentration of PFDA is determined using LC-MS/MS to assess any potential loss due to microbial activity.

Toxicological Effects: Disruption of Cellular Signaling

PFDA has been shown to exert toxic effects by interfering with cellular signaling pathways. A notable example is its impact on the immune system through the disruption of the Toll-like Receptor (TLR) signaling pathway.

Toll-like Receptor (TLR) Signaling Pathway Disruption

Studies in zebrafish have demonstrated that PFDA can induce immunotoxicity by dysregulating the TLR signaling pathway[1][2]. This pathway is crucial for the innate immune response to pathogens. PFDA exposure can lead to immunosuppression, apoptosis, and an inflammatory response.

Caption: PFDA-induced disruption of the Toll-like Receptor signaling pathway.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

PFDA is also known to be an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism. Activation of PPARα by PFDA can lead to alterations in gene expression and has been linked to hepatotoxicity in animal studies.

Table 4: PFDA Activity on PPARα

| Parameter | Value | Species/System |

| PPARα Activation | Potent agonist | Mouse |

| Effect on Gene Expression | Downregulation of Oatp uptake transporters | Mouse Liver |

Analytical Methodology: A Standardized Workflow

The accurate quantification of PFDA in environmental samples is crucial for monitoring its distribution and assessing the efficacy of remediation technologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of PFAS, including PFDA.

Caption: A generalized workflow for the analysis of PFDA in environmental samples.

-

Sample Collection: Water samples are collected in polypropylene (B1209903) bottles. Soil and sediment samples are collected in clean glass jars.

-

Extraction (Soil): PFDA is extracted from soil samples using a suitable solvent, often methanol (B129727) or a mixture of methanol and water, sometimes with the addition of a weak base. The extraction is typically performed using sonication or shaking.

-

Solid-Phase Extraction (SPE) (Water and Soil Extracts): The water sample or the soil extract is passed through an SPE cartridge (e.g., weak anion exchange) to concentrate the PFDA and remove interfering substances.

-

Elution: The PFDA is eluted from the SPE cartridge with a small volume of a suitable solvent (e.g., methanol with ammonium (B1175870) hydroxide).

-

Concentration: The eluate is concentrated to a final volume, typically under a gentle stream of nitrogen.

-

LC-MS/MS Analysis: The concentrated extract is injected into an LC-MS/MS system for separation and detection. A C18 or similar reversed-phase column is commonly used for chromatographic separation. Detection is achieved using a tandem mass spectrometer in negative electrospray ionization (ESI) mode, monitoring for specific precursor and product ion transitions for PFDA.

Conclusion

Perfluorodecanesulfonic acid is a highly persistent and bioaccumulative environmental contaminant. Its resistance to degradation poses significant challenges for environmental remediation. While advanced degradation technologies show promise, they often require significant energy input. The toxicological effects of PFDA, particularly its ability to disrupt critical cellular signaling pathways, highlight the need for continued research into its environmental fate and the development of effective management strategies to mitigate its potential risks to human health and the environment. This technical guide provides a foundational understanding for researchers and professionals working to address the challenges posed by this "forever chemical."

References

An In-depth Technical Guide on Per- and Polyfluoroalkyl Substances (PFAS): Sources and Environmental Contamination Pathways

A Note on Terminology: The acronym "PFDS" refers to Perfluorodecanesulfonic acid, a specific compound within the larger class of Per- and Polyfluoroalkyl Substances (PFAS).[1][2][3] Given the broad scope of this guide concerning environmental contamination, the content will address the entire PFAS class, as these substances share common sources, pathways, and analytical challenges. PFAS are a group of thousands of synthetic chemicals characterized by their strong carbon-fluorine bonds, which make them resistant to heat, water, and oil.[4] This resistance, however, also contributes to their persistence in the environment, leading to widespread contamination.[5]

Sources of PFAS Contamination

The ubiquitous nature of PFAS in the environment stems from their extensive use in industrial and consumer applications since the 1950s.[6][7] The primary sources of PFAS release into the environment can be categorized as follows:

-

Industrial Facilities: Manufacturing and production sites where PFAS are produced or used are significant point sources.[8][9] Releases can occur through air emissions, wastewater discharges, and improper disposal of industrial waste.[7][10] Industries involved include chemical manufacturing, electronics, and automotive sectors.[7][9]

-

Aqueous Film-Forming Foams (AFFF): Used extensively for firefighting training and emergency response at military bases, airports, and fire training centers, AFFF is a major contributor to localized, high-concentration PFAS contamination of soil and groundwater.[8][11]

-

Wastewater Treatment Plants (WWTPs): WWTPs receive PFAS from both industrial and domestic wastewater.[11][12] While conventional treatment processes are largely ineffective at removing PFAS, they can act as secondary sources, discharging these chemicals into surface waters and concentrating them in biosolids that may be applied to land.[5][9]

-

Landfills: The disposal of industrial and consumer products containing PFAS in landfills leads to the contamination of landfill leachate.[7][8] This leachate can then contaminate groundwater and surrounding environments if not properly contained and treated.[9]

-

Consumer Products: A wide array of consumer goods contain PFAS for their stain-, water-, and grease-resistant properties.[13] These include textiles, carpets, food packaging, non-stick cookware, and personal care products.[7][13] Over the lifecycle of these products, PFAS can be released into the environment through wear and tear, washing, and disposal.[5]

Environmental Contamination Pathways

Once released, the unique chemical properties of PFAS, such as their persistence and mobility, govern their transport and fate in the environment.[14][15] Key contamination pathways include:

-

Atmospheric Transport and Deposition: Volatile and semi-volatile PFAS precursors can be transported long distances in the atmosphere.[15][16] They can then undergo transformation into more persistent forms and be deposited in soil and water bodies far from the original source through wet and dry deposition.[10][16]

-

Groundwater Leaching: PFAS are generally mobile in soil and can leach into groundwater.[5][8] This is a primary pathway for the contamination of drinking water sources, particularly near industrial sites, AFFF usage areas, and landfills.[6]

-

Surface Water Runoff: Stormwater runoff from contaminated sites, such as industrial facilities and areas where AFFF has been applied, can transport PFAS into nearby rivers, lakes, and oceans.[10]

-

Bioaccumulation and Biomagnification: Certain PFAS, particularly long-chain compounds, can be taken up by organisms and accumulate in their tissues.[14] This leads to biomagnification, where the concentration of PFAS increases at higher trophic levels in the food chain, posing a risk to wildlife and humans who consume contaminated fish and other animals.[6]

Data Presentation: Quantitative Overview of PFAS Contamination

The following tables summarize representative concentrations of common PFAS compounds found in various environmental matrices. These values are illustrative and can vary significantly based on proximity to contamination sources and local environmental conditions.

Table 1: PFAS Concentrations in Water Samples

| PFAS Compound | Matrix | Concentration Range | Location Type | Reference |

| PFOA | Groundwater | 4.0 ppt (B1677978) - >100,000 ppt | Near Industrial Sites/AFFF Use | [6] |

| PFOS | Groundwater | 4.0 ppt - >50,000 ppt | Near Industrial Sites/AFFF Use | [6] |

| Various PFAS | Surface Water | ng/L to µg/L | Global Hotspots | [17] |

| PFOA & PFOS | Drinking Water | 70 ppt (combined) | Wisconsin (Enforceable Standard) | [6] |

| Various PFAS | Drinking Water | < 30 ng/L (recommended) | Canada (Health Canada) | [17] |

ppt: parts per trillion; ng/L: nanograms per liter; µg/L: micrograms per liter

Table 2: PFAS Concentrations in Soil and Sediment

| PFAS Compound | Matrix | Concentration Range | Location Type | Reference |

| PFOS | Background Soil | 0.003 - 162 µg/kg | Various | [18] |

| PFOA | Background Soil | 0.01 - 124 µg/kg | Various | [18] |

| PFOS | Contaminated Soil | Up to several hundred mg/kg | Fire-Training Areas | [19] |

| Various PFAS | Vadose Zone Soil | Significant Retention | Contaminated Sites | [19] |

µg/kg: micrograms per kilogram; mg/kg: milligrams per kilogram

Experimental Protocols: Methodologies for PFAS Analysis

The accurate detection and quantification of PFAS in environmental samples require sophisticated analytical techniques due to their low concentrations and the complexity of environmental matrices.[20]

Sample Collection and Handling

Strict protocols are necessary to prevent cross-contamination during sample collection.[21][22] Key considerations include:

-

PFAS-Free Equipment: All sampling containers and equipment must be made of materials known to be free of PFAS, such as high-density polyethylene (B3416737) (HDPE) or polypropylene.[21][23]

-

Field Blanks: The collection of field blanks is crucial to assess potential contamination introduced during the sampling process.[22]

-

Sample Preservation: Samples are typically cooled to 4°C and may require the addition of preservatives to prevent degradation of certain PFAS compounds.[21]

Extraction and Cleanup

-

Solid-Phase Extraction (SPE): This is the most common technique for extracting and concentrating PFAS from water samples.[24] The sample is passed through a sorbent material that retains the PFAS, which are then eluted with a solvent.

-

Dispersive Solid-Phase Extraction (dSPE): Used for solid samples like soil, sediment, and biota, dSPE involves mixing the sample with an extraction solvent and sorbents to remove interfering substances.[25]

-

Sonication: For soil and sediment samples, sonication with a suitable solvent can be used to extract PFAS from the solid matrix.[25]

Analytical Instrumentation

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for PFAS analysis due to its high sensitivity and selectivity.[20][26] LC separates the different PFAS compounds in the extract, and MS/MS provides definitive identification and quantification.[24]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile PFAS precursors.[24]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is increasingly used for non-targeted analysis to identify new and emerging PFAS compounds in environmental samples.[26][27]

Commonly Cited EPA Methods

-

EPA Method 537.1 and 533: These methods are validated for the analysis of a specific list of PFAS in drinking water using SPE and LC-MS/MS.[21][28]

-

EPA Method 8327: A direct injection method for the analysis of PFAS in non-potable water using LC-MS/MS.[23][28]

-

EPA Method 1633: A comprehensive method for the analysis of 40 PFAS compounds in a wide range of environmental matrices, including water, soil, sediment, and tissue.[29]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Major sources and environmental transport pathways of PFAS contamination.

Caption: Generalized experimental workflow for the analysis of PFAS in environmental samples.

Caption: High-level overview of signaling pathways and health effects associated with PFAS exposure.[30][31][32]

References

- 1. Perfluorodecanesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. niehs.nih.gov [niehs.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Environmental and Health Impacts of PFAS | | Wisconsin DNR [dnr.wisconsin.gov]

- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 8. nccoast.org [nccoast.org]

- 9. PFAS Sources - Enviro Wiki [enviro.wiki]

- 10. Review of Source and Transportation Pathways of Perfluorinated Compounds Through the Air - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PFAS Exposure Pathways for Humans and Wildlife: A Synthesis of Current Knowledge and Key Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of the Pathways of Human Exposure to Poly- and Perfluoroalkyl Substances (PFASs) and Present Understanding of Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances | Wisconsin Department of Health Services [dhs.wisconsin.gov]

- 14. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 15. PFAS Transport and Fate - Enviro Wiki [enviro.wiki]

- 16. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 17. Global Study of PFAS concentrations in water show pervasiveness of contamination | The Water Diplomat [waterdiplomat.org]

- 18. PFAS Concentrations in Soils: Background Levels versus Contaminated Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. maba.memberclicks.net [maba.memberclicks.net]

- 20. hepure.com [hepure.com]

- 21. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 22. organomation.com [organomation.com]

- 23. epa.gov [epa.gov]

- 24. rjleegroup.com [rjleegroup.com]

- 25. researchgate.net [researchgate.net]

- 26. conquerscientific.com [conquerscientific.com]

- 27. epa.gov [epa.gov]

- 28. mdpi.com [mdpi.com]

- 29. useforesight.io [useforesight.io]

- 30. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 31. How PFAS Impacts Your Health | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

- 32. epa.gov [epa.gov]

Perfluorodecanesulfonic acid toxicological profile and health effects

An In-depth Technical Guide on the Toxicological Profile and Health Effects of Perfluorodecanesulfonic Acid (PFDA/PFDS)

Disclaimer: Specific toxicological data for perfluorodecanesulfonic acid (PFDS), also sometimes referred to as PFDA, is limited in publicly available literature. Therefore, this guide synthesizes information on PFDS where available and leverages data from structurally similar and well-studied per- and polyfluoroalkyl substances (PFAS), primarily perfluorooctane (B1214571) sulfonate (PFOS), to provide a comprehensive toxicological profile. The use of analogue data is clearly indicated.

Introduction

Perfluorodecanesulfonic acid (PFDS) is a member of the per- and polyfluoroalkyl substances (PFAS) chemical class.[1] These synthetic compounds are characterized by a fully fluorinated carbon chain, which imparts properties of thermal, chemical, and biological stability. This stability, however, also leads to their persistence in the environment and bioaccumulation in living organisms.[1] PFDS, with its ten-carbon chain, is classified as a long-chain PFAS and is of growing concern due to its detection in environmental and biological samples.[2] This technical guide provides a detailed overview of the physicochemical properties, toxicokinetics, mechanisms of toxicity, and health effects of PFDS, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Perfluorodecanesulfonic acid is a solid at room temperature and is a strong acid.[1][3] Its high molecular weight and fluorinated structure contribute to its unique physical and chemical characteristics.

| Property | Value | Reference |

| Chemical Formula | C₁₀HF₂₁O₃S | [3][4] |

| Molecular Weight | 600.15 g/mol | [4] |

| Synonyms | PFDS, Henicosafluorodecanesulfonic acid | [3][4] |

| CAS Number | 335-77-3 | [3][4] |

| Appearance | Dark brown to black solid | [1] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: PFAS are readily absorbed following oral exposure.[6]

-

Distribution: Following absorption, PFAS bind to proteins in the blood, primarily serum albumin, and are distributed to various tissues, with the highest concentrations typically found in the liver and kidneys.[6]

-

Metabolism: PFAS are generally considered to be metabolically inert due to the strength of the carbon-fluorine bond.[6]

-

Excretion: Elimination of PFAS is slow, primarily occurring through the urine.[6] The half-life of PFSAs in rats increases significantly with chain length; for example, the plasma half-life of perfluorobutane sulfonate (PFBS, C4) is a few hours, while for perfluorooctane sulfonate (PFOS, C8) it is approximately 20 days.[5] It is therefore anticipated that PFDS (C10) would have an even longer biological half-life.

Mechanisms of Toxicity

The toxicity of PFAS is believed to be mediated through several molecular pathways. For PFDS and other long-chain PFAS, the primary mechanisms of interest are the activation of nuclear receptors and interference with cellular signaling pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

A well-established mechanism of toxicity for many PFAS is the activation of PPARα, a nuclear receptor that plays a key role in lipid metabolism and homeostasis.[7][8] Activation of PPARα by PFAS can lead to a range of downstream effects, including hepatotoxicity.[8] While direct studies on PFDS activation of PPARα are limited, studies on other long-chain PFAS, including perfluorooctanoic acid (PFOA) and PFOS, have demonstrated their ability to activate both mouse and human PPARα.[9][10] Furthermore, in vitro assays have shown that perfluorodecanoic acid (the carboxylic acid analogue of PFDS) can activate mouse PPARα.[9] It is highly probable that PFDS also acts as a PPARα agonist.

NF-κB Signaling Pathway

Recent evidence directly implicates PFDS in immunotoxicity through the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[11] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, and plays a key role in regulating the immune response to infection.[12] A study in zebrafish larvae demonstrated that exposure to PFDS led to the activation of the NF-κB pathway, resulting in pro-inflammatory cytokine expression and immune dysfunction.[11]

Health Effects

The health effects of PFDS are anticipated to be similar to other long-chain PFAS, which have been associated with a range of adverse outcomes in both animal studies and human epidemiological research.[13]

Immunotoxicity

There is a growing body of evidence that PFAS can be immunotoxic.[14][15][16] The National Toxicology Program has concluded that PFOS is a presumed immune hazard to humans.[9] As mentioned, PFDS has been shown to induce immunotoxicity in zebrafish through the NF-κB pathway.[11] This suggests that PFDS may suppress the immune system's ability to fight infections and respond to vaccines.

Hepatotoxicity (Liver Toxicity)

The liver is a primary target organ for PFAS toxicity.[14][17] In rodent studies, exposure to long-chain PFAS, including PFOS and perfluorodecanoic acid, leads to increased liver weight and changes in liver enzymes.[17] These effects are largely attributed to the activation of PPARα.[7]

Developmental and Reproductive Toxicity

Exposure to certain PFAS has been linked to developmental and reproductive effects.[18] Studies in animals have shown that exposure to PFOS can result in developmental delays and reduced birth weight.[1] Given the persistence and bioaccumulative nature of PFDS, there is concern for its potential to impact fetal development and reproductive health.

Endocrine Disruption

PFAS have been shown to interfere with the body's natural hormones, particularly thyroid hormones.[6] This can have cascading effects on metabolism, growth, and development.

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified PFOA as "carcinogenic to humans" (Group 1) and PFOS as "possibly carcinogenic to humans" (Group 2B). While a specific classification for PFDS is not available, its structural similarity to these compounds raises concerns about its carcinogenic potential.

Quantitative Toxicity Data

As specific quantitative toxicity data for PFDS is scarce, the following tables summarize data for the close structural analogue, perfluorooctane sulfonate (PFOS). This information provides a benchmark for the potential toxicity of PFDS.

Table 1: Acute Oral Toxicity of PFOS

| Species | Parameter | Value | Reference |

| Mouse (Male) | LD₅₀ | 579 mg/kg | [13] |

Table 2: Subchronic Oral Toxicity of PFOS - Immunological Effects in Mice

| Duration | Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

| 60 days | Impaired response to sRBC | 0.0083 | 0.083 | [15] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; sRBC: sheep red blood cell

Experimental Protocols

Due to the lack of published, detailed experimental protocols for PFDS toxicity studies, a representative protocol for a 28-day repeated dose oral toxicity study in rodents is provided below, based on OECD Test Guideline 407 and common practices in PFAS research.[3][19][20]

Representative Protocol: 28-Day Oral Gavage Toxicity Study in Rats

Objective: To evaluate the potential toxicity of PFDS following repeated oral administration in rats for 28 days.

Test System:

-

Species: Sprague-Dawley rat

-

Age: Young adults (approximately 6-8 weeks old at the start of dosing)

-

Sex: Equal numbers of males and females

-

Group Size: 10 animals per sex per group

Experimental Design:

-

Control Group: Vehicle control (e.g., deionized water with 2% Tween® 80)

-

Test Groups: At least three dose levels of PFDS, plus a control group. Doses would be selected based on any available preliminary toxicity data or by analogy to similar compounds like PFOS.

-

Administration: Daily oral gavage for 28 consecutive days.

-

Volume: The volume of administration should be kept constant across all groups.

Observations and Endpoints:

-

Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.

-

Body Weight and Food Consumption: Measured weekly.

-

Clinical Pathology: At termination, blood samples collected for hematology and clinical chemistry analysis (e.g., liver enzymes, lipids, thyroid hormones).

-

Organ Weights: At termination, key organs (liver, kidneys, spleen, thymus, etc.) are weighed.

-

Histopathology: Microscopic examination of preserved organs and tissues from the control and high-dose groups, with further examination of lower-dose groups for any observed lesions.

Conclusion

Perfluorodecanesulfonic acid, a long-chain PFAS, is a persistent and bioaccumulative compound with the potential for significant toxicity. While specific data on PFDS is still emerging, the existing body of research on structurally similar PFAS, such as PFOS, provides a strong basis for concern. The likely mechanisms of toxicity include the activation of PPARα and disruption of the NF-κB signaling pathway, leading to potential immunotoxicity, hepatotoxicity, and developmental and reproductive effects. Further research is critically needed to establish a comprehensive toxicological profile for PFDS to better understand its risks to human health and the environment.

References

- 1. dnr.wisconsin.gov [dnr.wisconsin.gov]

- 2. A two-generation reproductive toxicity study of decamethylcyclopentasiloxane (D5) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]

- 5. Toxicokinetics of perfluorobutane sulfonate (PFBS), perfluorohexane-1-sulphonic acid (PFHxS), and perfluorooctane sulfonic acid (PFOS) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of human nuclear receptors by perfluoroalkylated substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NF-κB - Wikipedia [en.wikipedia.org]

- 13. Toxicity assessment of perfluorooctane sulfonate using acute and subchronic male C57BL/6J mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunotoxicity of Four Per- and Polyfluoroalkyl Substances Following 28-Day Oral Repeat Dosing in Rats Assessed by the Anti-Sheep Red Blood Cell IgM Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Public Health Risks of PFAS-Related Immunotoxicity Are Real - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Activation of Mouse and Human Peroxisome Proliferator−Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths | Scilit [scilit.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. oecd.org [oecd.org]

Perfluorodecanesulfonic Acid (PFDS): A Technical Guide to its Bioaccumulation Potential in Aquatic and Terrestrial Ecosystems

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluorodecanesulfonic acid (PFDS) is a long-chain per- and polyfluoroalkyl substance (PFAS) of increasing environmental concern due to its persistence, bioaccumulative potential, and potential for toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of PFDS bioaccumulation in both aquatic and terrestrial ecosystems. It consolidates available quantitative data, details relevant experimental protocols, and explores the molecular signaling pathways affected by PFDS exposure. This document is intended to serve as a foundational resource for researchers and professionals working to understand and mitigate the environmental risks associated with PFDS.

Introduction to PFDS and its Environmental Significance

Perfluorodecanesulfonic acid (PFDS) is a fully fluorinated organic compound characterized by a ten-carbon chain. Like other long-chain PFAS, its chemical stability, a result of the strong carbon-fluorine bond, leads to extreme persistence in the environment. While less studied than its eight-carbon homolog, perfluorooctanesulfonic acid (PFOS), emerging research indicates that PFDS is globally distributed and bioaccumulates in wildlife, warranting a thorough assessment of its ecological risk.

Bioaccumulation of PFDS in Aquatic Ecosystems

The bioaccumulation of PFDS in aquatic environments is a significant concern, as these ecosystems often serve as primary recipients of PFAS contamination. Bioaccumulation refers to the net accumulation of a chemical by an aquatic organism from all exposure routes, including water, diet, and sediment. It is quantified by the Bioaccumulation Factor (BAF), while the Bioconcentration Factor (BCF) specifically measures uptake from water.

Quantitative Bioaccumulation Data in Aquatic Species

Quantitative data on BCF and BAF values for PFDS are limited compared to other well-studied PFAS like PFOS. However, available studies consistently demonstrate the bioaccumulative nature of long-chain PFAS. The following table summarizes available data on PFDS concentrations in various aquatic organisms. It is important to note that without corresponding environmental concentrations, BAFs cannot always be calculated from tissue concentration data alone.

| Species | Tissue | PFDS Concentration (ng/g ww) | Location | Reference |

| North Atlantic Pilot Whale (Globicephala melas) | Brain | Constituted 4% of total PFAS | North Atlantic | [1] |

| North Atlantic Pilot Whale (Globicephala melas) | Liver | Median: < 1 (approx.) | North Atlantic | [1] |

| North Atlantic Pilot Whale (Globicephala melas) | Muscle | Median: < 0.5 (approx.) | North Atlantic | [1] |

| Harbor Seal, Gray Seal, Harp Seal, Harbor Porpoise, Dolphins, Beaked Whale | Brain | Mean: 3.3 | St. Lawrence Estuary and Gulf, Canada | [2] |

Note: ww denotes wet weight.

Experimental Protocols for Aquatic Bioaccumulation Studies

Standardized protocols for assessing the bioaccumulation of chemicals in aquatic organisms are provided by the Organisation for Economic Co-operation and Development (OECD). The most relevant guideline for fish is OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure .

Key Parameters of OECD Test Guideline 305:

| Parameter | Specification |

| Test Organism | Species such as Rainbow trout (Oncorhynchus mykiss), Bluegill sunfish (Lepomis macrochirus), or Zebrafish (Danio rerio) are commonly used. |

| Exposure Type | Can be aqueous (flow-through or semi-static) or dietary. Dietary exposure is often preferred for highly hydrophobic substances like long-chain PFAS. |

| Uptake Phase | Typically 28 days, but can be extended if steady-state is not reached. |

| Depuration Phase | A period following the uptake phase where the fish are in a clean environment to measure the elimination rate of the substance. |

| Test Concentrations | At least one concentration of the test substance and a control group are required. For aqueous exposure, concentrations should be maintained within ±20% of the mean measured values. |

| Water Quality | Temperature, dissolved oxygen, and pH must be monitored and maintained within specified limits. For instance, dissolved oxygen should not fall below 60% of the air saturation value. |

| Endpoints | The primary endpoints are the Bioconcentration Factor (BCF) for aqueous exposure and the Biomagnification Factor (BMF) for dietary exposure. Both kinetic (BCFk) and steady-state (BCFss) values can be determined. |

| Data Analysis | The uptake and depuration rate constants (k1 and k2) are calculated to determine the kinetic BCF (BCFk = k1/k2). |

A detailed description of the OECD 305 protocol can be found in the official guideline documents.[3]

Experimental Workflow for Aquatic Bioaccumulation Study (OECD 305)

Bioaccumulation of PFDS in Terrestrial Ecosystems

The transfer and accumulation of PFDS in terrestrial food webs are also of concern, particularly in areas impacted by industrial emissions or the land application of contaminated biosolids.

Quantitative Bioaccumulation Data in Terrestrial Species

Data on PFDS bioaccumulation in terrestrial organisms are emerging, with studies often focusing on avian species and mammals in contaminated areas.

| Species | Tissue | PFDS Concentration (ng/g ww) | Location | Reference |

| Great Tit (Parus major) | Eggs (median) | 47.7 | Near a fluorochemical production plant | [4] |

| Juvenile Seabirds | Brain | Detected | Cape Fear River Estuary, USA | [5] |

Experimental Protocols for Terrestrial Bioaccumulation Studies

For soil-dwelling invertebrates, OECD Test Guideline 317: Bioaccumulation in Terrestrial Oligochaetes provides a standardized methodology.

Key Parameters of OECD Test Guideline 317:

| Parameter | Specification |

| Test Organism | Earthworm species such as Eisenia fetida or enchytraeids. |

| Test System | Artificial soil as described in OECD Guideline 207. |

| Exposure | The test substance is incorporated into the soil. |

| Uptake Phase | 14 days for enchytraeids or 21 days for earthworms, or until steady-state is reached. |

| Elimination Phase | Generally 21 days, where the organisms are transferred to clean soil. |

| Test Conditions | Incubated at 20 ± 2°C with a controlled light/dark cycle. |

| Endpoints | Bioaccumulation Factor (BAF), uptake rate constant (ks), and elimination rate constant (ke). |

Further details can be found in the official OECD 317 documentation.[6][7][8][9]

Experimental Workflow for Terrestrial Bioaccumulation Study (OECD 317)

Analytical Methodologies for PFDS Quantification

Accurate quantification of PFDS in biological matrices is crucial for bioaccumulation assessment. The standard analytical technique is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .

Key Steps in the Analytical Protocol:

-

Sample Homogenization: Tissues are homogenized to ensure a uniform sample.

-

Extraction: Analytes are extracted from the matrix using solvents such as acetonitrile (B52724) or methanol. Methods like solid-phase extraction (SPE) are often employed for cleanup and concentration.

-

Instrumental Analysis: The extract is injected into an LC-MS/MS system. The liquid chromatograph separates PFDS from other compounds in the sample, and the tandem mass spectrometer provides sensitive and selective detection and quantification.

-

Quality Control: The use of isotopically labeled internal standards is essential for accurate quantification by correcting for matrix effects and variations in instrument response.

Signaling Pathways and Molecular Mechanisms

Recent research has begun to elucidate the molecular mechanisms underlying the toxicity of PFAS, including PFDS. One key signaling pathway implicated in the immunotoxic effects of PFDS is the Nuclear Factor-kappa B (NF-κB) pathway .

The NF-κB pathway is a critical regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Canonical NF-κB Signaling Pathway

Conclusions and Future Research Directions

The available evidence strongly indicates that Perfluorodecanesulfonic acid (PFDS) is a bioaccumulative substance in both aquatic and terrestrial ecosystems. Its presence has been confirmed in a variety of wildlife, often in tissues such as the brain and liver. Standardized experimental protocols, such as OECD Guidelines 305 and 317, provide a robust framework for further investigation into its bioaccumulation potential.

However, significant data gaps remain. Future research should prioritize:

-

Generating more quantitative BCF and BAF data for PFDS across a wider range of species to improve ecological risk assessments.

-

Conducting PFDS-specific laboratory studies following established OECD guidelines to provide more precise data on its uptake and elimination kinetics.

-

Elucidating the specific molecular interactions through which PFDS activates the NF-κB and other potential signaling pathways to better understand its toxicological mechanisms.

-

Investigating the trophic transfer and biomagnification of PFDS in complete food webs to understand its behavior at the ecosystem level.

Addressing these research needs will be critical for developing effective management and regulatory strategies for this persistent and bioaccumulative environmental contaminant.

References

- 1. Phospholipid Levels Predict the Tissue Distribution of Poly- and Perfluoroalkyl Substances in a Marine Mammal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Presence of per- and poly-fluoroalkyl substances (PFAS) in brain samples of marine mammals from the St. Lawrence Estuary and Gulf, Canada - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D5VA00061K [pubs.rsc.org]

- 3. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 4. oaepublish.com [oaepublish.com]

- 5. Tissue-specific distribution of legacy and novel per- and polyfluoroalkyl substances in juvenile seabirds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OECD 317: Bioaccumulation in Terrestrial Oligochaetes – Bioaccumulation in Earthworms | ibacon GmbH [ibacon.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 317: Bioaccumulation of Terrestrial Oligochaetes - Situ Biosciences [situbiosciences.com]

An In-depth Technical Guide on the Occurrence of Perfluorodecanesulfonic Acid (PFDS) in Industrial Waste Streams

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the occurrence of Perfluorodecanesulfonic acid (PFDS), a long-chain per- and polyfluoroalkyl substance (PFAS), in various industrial waste streams. Due to its persistent nature, PFDS is a growing environmental and health concern. This document summarizes quantitative data, details analytical methodologies, and visualizes a potential degradation pathway to support further research and the development of effective remediation strategies.

Quantitative Occurrence of PFDS in Industrial Waste Streams

Perfluorodecanesulfonic acid is a C10 member of the perfluoroalkane sulfonate (PFSA) class of compounds. While not as ubiquitously studied as its shorter-chain counterparts like perfluorooctanesulfonic acid (PFOS), PFDS has been detected in various industrial effluents. The following tables summarize the available quantitative data on PFDS concentrations in different industrial waste streams.

Table 1: PFDS Concentrations in Landfill Leachate

| Location/Study | Waste Type | PFDS Concentration (ng/L) | Analytical Method |

| Maine, USA Landfills | Municipal Solid Waste & Sludge | Detected (part of long-chain PFSAs) | Not Specified |

| --- | --- | --- | --- |

| Data from a 2024 report on landfill leachate in Maine indicates the presence of long-chain PFSAs, including PFDS, in leachate from landfills accepting municipal solid waste and sludge.[1] |

Table 2: PFDS in Textile Industry Wastewater

| Location/Study | Sample Type | PFDS Concentration | Analytical Method |

| Textile District, Northern Italy | Wastewater Treatment Plant Effluent | Detected | Not Specified |

| --- | --- | --- | --- |

| A monitoring campaign in a textile district in Northern Italy identified PFDS as one of the per- and polyfluoroalkyl substances present in the wastewater.[2] |

Table 3: PFDS in Pulp and Paper Mill Effluents

| Study | Sample Type | PFDS Presence | Notes |

| EPA Multi-Industry Study | Wastewater Discharge | Documented | The EPA has documented the presence of PFDS in wastewater discharges from pulp, paper, and paperboard facilities.[3] |

| --- | --- | --- | --- |

Note on Other Industries:

Experimental Protocols for PFDS Analysis

The accurate quantification of PFDS in complex industrial wastewater matrices requires robust analytical methods. The United States Environmental Protection Agency (EPA) has developed Method 1633, a validated procedure for the analysis of 40 PFAS, including PFDS, in various environmental media.

EPA Method 1633: Analysis of PFAS in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS

This method involves sample extraction, cleanup, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2.1. Sample Preparation and Extraction

-

Sample Collection: Samples are collected in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) containers to minimize PFAS adsorption.

-

Fortification: The sample is spiked with a known quantity of isotopically labeled internal standards, including a labeled analog of PFDS, to correct for matrix effects and recovery losses.

-

Solid Phase Extraction (SPE): For aqueous samples, the water is passed through a solid-phase extraction cartridge, typically a weak anion exchange (WAX) resin. The PFAS, including PFDS, are adsorbed onto the sorbent material.

-

Elution: The adsorbed PFAS are then eluted from the SPE cartridge using a small volume of a basic solvent mixture, such as ammoniated methanol.

2.2. Sample Cleanup

-

The eluate from the SPE step may undergo further cleanup to remove interfering substances. This often involves the use of graphitized carbon black or other sorbents.

2.3. Instrumental Analysis

-

Liquid Chromatography (LC): The cleaned-up extract is injected into an LC system. The different PFAS compounds are separated based on their chemical properties as they pass through a specialized analytical column.

-

Tandem Mass Spectrometry (MS/MS): Following separation by the LC, the eluent is introduced into a tandem mass spectrometer. The mass spectrometer ionizes the PFAS molecules and then fragments them in a specific manner. By monitoring for the specific mass-to-charge ratios of the parent ion and its characteristic fragment ions, highly selective and sensitive quantification of PFDS can be achieved.

2.4. Quality Control

-

Method 1633 includes rigorous quality control procedures, such as the analysis of method blanks, laboratory control samples, and matrix spikes, to ensure the accuracy and reliability of the data.

Visualization of Potential Degradation Pathway and Experimental Workflow

3.1. Potential Degradation Pathway of PFDS

Long-chain PFAS like PFDS are notoriously resistant to degradation. However, advanced oxidation processes (AOPs) have shown promise in breaking down these persistent molecules. The following diagram illustrates a plausible degradation pathway for PFDS under AOPs, which typically involves the sequential removal of CF2 units.

This simplified pathway shows the initial transformation of PFDS, likely involving the cleavage of the sulfonate head group and a CF2 unit, leading to the formation of shorter-chain perfluorinated compounds like perfluorononanoic acid (PFNA). This process continues, breaking down the molecule into progressively shorter chains until complete mineralization into fluoride (B91410) ions, carbon dioxide, and sulfate.[7][8][9]

3.2. Experimental Workflow for EPA Method 1633

The following diagram outlines the major steps involved in the analysis of PFDS in an industrial wastewater sample using EPA Method 1633.

This workflow provides a step-by-step guide from sample collection to the final reporting of PFDS concentrations, highlighting the key stages of sample preparation and instrumental analysis.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. pca.state.mn.us [pca.state.mn.us]

- 5. Occurrence and characteristics of perfluoroalkyl substances (PFASs) in electroplating industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. columbiachemical.com [columbiachemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways [frontiersin.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of Perfluorodecanesulfonic Acid (PFDS) with Soil and Sediment Organic Matter

For Researchers, Scientists, and Drug Development Professionals

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that have garnered significant attention due to their widespread presence, persistence in the environment, and potential adverse effects on human health and ecosystems. Among these, Perfluorodecanesulfonic acid (PFDS), a long-chain PFAS, is of particular concern due to its strong sorption to soil and sediment, leading to long-term contamination of these matrices. This technical guide provides a comprehensive overview of the core interactions between PFDS and soil and sediment organic matter, summarizing key quantitative data, detailing experimental protocols for studying these interactions, and visualizing the molecular mechanisms of its impact on soil biota.

The behavior and fate of PFDS in the subsurface are largely governed by its interaction with soil and sediment components, particularly organic matter. These interactions influence its mobility, bioavailability, and ultimately its potential for leaching into groundwater or uptake by organisms. A thorough understanding of these processes is crucial for developing effective remediation strategies and for assessing the risks associated with PFDS contamination.

Data Presentation: Quantitative Sorption Data

The sorption of PFDS to soil and sediment is a key parameter in assessing its environmental fate. The solid-liquid distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are critical values for quantifying this process. A comprehensive dataset from a machine learning study, which compiled 1,274 Kd entries for 51 different PFAS, including PFDS, across various soils and sediments, highlights the range of sorption behaviors. While specific values for PFDS are embedded within this large dataset, the following table summarizes representative sorption coefficient values for long-chain PFAS, including PFOS (a structurally similar compound to PFDS), to provide an understanding of the expected range for PFDS. The sorption of these compounds is significantly influenced by soil and sediment properties such as organic carbon content, clay content, and pH.[1][2][3]

| Compound | Soil/Sediment Type | Organic Carbon (%) | pH | Kd (L/kg) | Log Koc (L/kg) | Reference |

| PFDS | (Data from various soils and sediments) | 0.03 - 54 | 2.8 - 9.0 | Data aggregated in study | 3.53 | , |

| PFOS | Various Soils | 0.1 - 20 | 4.5 - 7.8 | 19 - 295 | 2.85 | [3][4] |

| PFOS | Sediment | 0.5 - 5 | 6.0 - 8.0 | 50 - 800 | 3.0 - 3.5 | [5] |

Note: The provided Kd and Koc values for PFOS are indicative of the strong sorption expected for long-chain perfluoroalkyl sulfonates like PFDS. The single Log Koc value for PFDS is derived from a large dataset and represents an average value. Actual sorption can vary significantly based on the specific characteristics of the soil or sediment.

Experimental Protocols: Determining Sorption Coefficients

Accurate determination of Kd and Koc values is essential for environmental risk assessment. The following are detailed methodologies for key experiments cited in the literature, primarily based on OECD guidelines.

Batch Equilibrium Method (OECD Guideline 106)

This is the most common method for determining the adsorption/desorption of chemicals in soil.

Objective: To determine the solid-liquid distribution coefficient (Kd) and, subsequently, the organic carbon-normalized sorption coefficient (Koc).

Methodology:

-

Soil/Sediment Preparation: A range of soils and sediments with varying organic carbon content, texture, and pH should be selected. The samples are air-dried and sieved (e.g., through a 2-mm sieve).

-

Test Solution Preparation: A stock solution of PFDS is prepared in a 0.01 M CaCl2 solution, which helps to maintain a constant ionic strength and mimic natural soil porewater. A series of dilutions are made to create test solutions of varying concentrations.

-

Equilibration: A known mass of the prepared soil/sediment is placed in a centrifuge tube with a known volume of the PFDS test solution. The tubes are then agitated (e.g., on a shaker) for a predetermined equilibration time (typically 24-48 hours) at a constant temperature. Preliminary studies are often conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation at a high speed.

-

Analysis: The concentration of PFDS remaining in the supernatant (liquid phase) is determined using an appropriate analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation of Kd: The amount of PFDS sorbed to the solid phase is calculated by the difference between the initial and final concentrations in the aqueous phase. The Kd is then calculated using the following equation:

Kd = (Csolid) / (Cliquid)

Where:

-

Csolid is the concentration of PFDS sorbed to the soil/sediment (mg/kg)

-

Cliquid is the concentration of PFDS in the aqueous phase at equilibrium (mg/L)

-

-

Calculation of Koc: The Koc is calculated by normalizing the Kd value to the fraction of organic carbon (foc) in the soil/sediment:

Koc = (Kd / foc) * 100

High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 121)

This method provides an estimation of the Koc value based on the retention time of the substance in an HPLC column.

Objective: To estimate the organic carbon-water (B12546825) partition coefficient (Koc).

Methodology:

-

HPLC System: An HPLC system equipped with a column packed with a stationary phase that mimics soil organic matter (e.g., a cyanopropyl-modified silica (B1680970) gel) is used.

-

Calibration: A set of reference compounds with known Log Koc values are injected into the HPLC system, and their retention times are measured. A calibration curve is then generated by plotting the logarithm of the capacity factor (log k) against the known Log Koc values. The capacity factor is calculated as:

k = (tR - t0) / t0

Where:

-

tR is the retention time of the compound

-

t0 is the dead time of the column

-

-

Analysis of PFDS: The PFDS sample is injected into the HPLC system under the same conditions as the reference compounds, and its retention time is measured.

-

Estimation of Koc: The Log Koc of PFDS is then estimated from its retention time using the calibration curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Logical Relationship of Factors Influencing PFDS Sorption

The sorption of PFDS in soil and sediment is a complex process influenced by multiple interconnected factors. This diagram illustrates the key relationships between soil/sediment properties, PFDS characteristics, and the resulting sorption behavior.

Caption: Factors influencing the sorption of PFDS in soil and sediment.

Experimental Workflow for Batch Equilibrium Sorption Study

This diagram outlines the step-by-step process for conducting a batch equilibrium experiment to determine the sorption coefficients of PFDS.

References

- 1. Modeling PFAS Sorption in Soils Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sorption behaviour of perfluoroalkyl substances in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of distribution coefficients (KOC and Kd) for per- and polyfluoroalkyl substances [diva-portal.org]

The Unseen Journey: A Technical Guide to the Atmospheric Transport and Deposition of Perfluorodecanesulfonic Acid

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Perfluorodecanesulfonic acid (PFOS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent environmental contaminant of global concern. Its resistance to degradation and potential for long-range transport mean that it can be found in even the most remote ecosystems, far from its original sources. Understanding the atmospheric pathways of PFOS is crucial for assessing its environmental fate, human exposure risks, and for the development of effective mitigation strategies. This technical guide provides a comprehensive overview of the atmospheric transport and deposition of PFOS, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core processes involved.

Quantitative Data on Atmospheric PFOS

The atmospheric journey of PFOS results in its presence in various environmental compartments. The following tables summarize quantitative data on PFOS concentrations in the atmosphere and its deposition rates from various studies. These values can vary significantly based on proximity to sources, meteorological conditions, and analytical methods.

Table 1: Concentration of PFOS in Atmospheric Samples

| Geographic Location | Matrix | Concentration Range | Key Findings & Citations |

| Central Europe (background site) | Air (gas + particle phase) | 0.02 - 0.85 pg m⁻³ (for ΣPFSAs, PFOS dominant) | PFOS was a major contributor to the total perfluoroalkyl sulfonates (PFSAs) detected.[1] |

| Cleveland, USA (Great Lakes region) | Air | Median Σ41PFAS: 410 pg m⁻³ | Higher concentrations were observed in more urbanized and industrialized areas.[2] |

| Sleeping Bear Dunes, USA (Great Lakes region) | Air | Median Σ41PFAS: 146 pg m⁻³ | Lower concentrations were found in more remote locations.[2] |

| North Carolina, USA (near a fluoropolymer facility) | Air | Up to 8500 ng m⁻³ (for total PFAS) | Modeled air concentrations showed a steep decline with distance from the source.[3] |

Table 2: Wet and Dry Deposition of PFOS

| Geographic Location | Deposition Type | Deposition Flux/Concentration | Key Findings & Citations |

| Northern Germany | Wet Deposition (Rainwater) | Average PFOS concentration: 1.0 ng L⁻¹ | PFOS was one of the most commonly detected PFAS in rainwater.[4] |

| Great Lakes, USA | Wet Deposition | ~50% of total atmospheric PFOS deposition | Wet deposition is a significant removal pathway for atmospheric PFOS.[2] |

| Great Lakes, USA | Dry Deposition | ~33% of total atmospheric PFOS deposition | Dry deposition also plays a considerable role in the removal of PFOS from the atmosphere.[2] |

| Wilmington, NC, USA | Wet Deposition | Total PFAS flux: 30 μg m⁻² year⁻¹ | Wet deposition was found to be a more effective removal mechanism than dry deposition. |

| Wilmington, NC, USA | Dry Deposition | Total PFAS flux: 1.4 μg m⁻² year⁻¹ | Dry deposition fluxes were significantly lower than wet deposition fluxes. |

Experimental Protocols

The detection and quantification of the typically low concentrations of PFOS in atmospheric samples require sensitive and specific analytical methods. Furthermore, atmospheric transport modeling is a key tool for understanding the long-range movement of these persistent chemicals.

Sampling and Analysis of Atmospheric PFOS

A typical workflow for the analysis of PFOS in atmospheric samples involves several key stages, from collection to instrumental analysis.

1. Sample Collection:

-

Air Sampling: High-volume air samplers are commonly used to collect both the gaseous and particulate phases of airborne PFOS. These samplers draw a large volume of air through a filter (e.g., glass fiber filter) to capture particulate-bound PFOS, followed by an adsorbent cartridge (e.g., polyurethane foam (PUF) or XAD resin) to trap gas-phase compounds.[4]

-

Wet Deposition Sampling: Precipitation samples (rain and snow) are collected using automated wet-only deposition collectors. These instruments have a sensor that opens a collection vessel only during precipitation events to prevent contamination from dry deposition.[5]

-

Dry Deposition Sampling: Dry deposition is typically collected on a surrogate surface, such as a flat plate or a water surface, which is exposed to the atmosphere for a defined period.

2. Sample Preparation: Solid-Phase Extraction (SPE)

Due to the low concentrations of PFOS in atmospheric samples, a pre-concentration step is essential. Solid-phase extraction is the most common technique used for this purpose.

-

Principle: The aqueous sample (e.g., melted snow, rain, or extracted filter) is passed through a solid sorbent material packed in a cartridge. PFOS and other PFAS are retained on the sorbent while other matrix components are washed away. The retained analytes are then eluted with a small volume of an organic solvent.

-

Typical Sorbent: Weak anion exchange (WAX) sorbents are frequently used for the extraction of a wide range of PFAS, including PFOS.[6][7]

-

Procedure Outline:

-

Conditioning: The SPE cartridge is conditioned with a sequence of solvents (e.g., methanol (B129727) followed by deionized water) to activate the sorbent.

-

Loading: The sample is loaded onto the cartridge at a controlled flow rate.

-